
Unveiling the Solid-State Architecture of 2-
Aminobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-
aminobenzothiazole, a crucial scaffold in medicinal chemistry. By understanding its three-

dimensional arrangement, researchers can gain insights into its structure-activity relationships,

aiding in the rational design of novel therapeutics. This document outlines the crystallographic

parameters of 2-aminobenzothiazole and provides detailed experimental protocols for its

synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Crystallographic Data of 2-Aminobenzothiazole
The crystal structure of 2-aminobenzothiazole has been determined by single-crystal X-ray

diffraction, revealing a planar molecular conformation. The following tables summarize the key

crystallographic data, providing a quantitative basis for understanding the solid-state structure.

Table 1: Crystal Data and Structure Refinement Details.
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Parameter Value

Empirical Formula C₇H₆N₂S

Formula Weight 150.20

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.893 (3) Å

b 5.955 (2) Å

c 13.595 (4) Å

α 90°

β 108.78 (3)°

γ 90°

Volume 681.4 (4) Å³

Z 4

Calculated Density 1.463 Mg/m³

Absorption Coefficient 0.388 mm⁻¹

F(000) 312

Data Collection

Crystal Size 0.25 x 0.20 x 0.15 mm

θ range for data collection 2.82 to 28.33°

Index ranges -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -18 ≤ l ≤ 17

Reflections collected 5428
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Independent reflections 1628 [R(int) = 0.034]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1628 / 0 / 91

Goodness-of-fit on F² 1.05

Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.109

R indices (all data) R₁ = 0.057, wR₂ = 0.120

Largest diff. peak and hole 0.28 and -0.31 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

Bond Length (Å)

S1-C2 1.751(2)

S1-C7a 1.748(2)

N3-C2 1.314(3)

N3-C3a 1.393(3)

N10-C2 1.350(3)

C3a-C4 1.388(3)

C3a-C7a 1.391(3)

C4-C5 1.381(4)

C5-C6 1.383(4)

C6-C7 1.380(3)

C7-C7a 1.385(3)

Table 3: Selected Bond Angles (°).
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Angle Degrees (°)

C2-S1-C7a 89.2(1)

C2-N3-C3a 111.4(2)

N3-C2-N10 119.5(2)

N3-C2-S1 114.6(2)

N10-C2-S1 125.9(2)

C4-C3a-N3 129.5(2)

C7a-C3a-N3 111.4(2)

C5-C4-C3a 118.9(2)

C4-C5-C6 121.2(2)

C7-C6-C5 120.3(2)

C6-C7-C7a 118.8(2)

C7-C7a-C3a 119.4(2)

C7-C7a-S1 127.3(2)

C3a-C7a-S1 113.3(2)

Table 4: Selected Torsion Angles (°).
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Torsion Angle Degrees (°)

C7a-S1-C2-N3 -0.1(2)

C7a-S1-C2-N10 179.6(2)

C2-S1-C7a-C3a 0.2(2)

C2-S1-C7a-C7 -179.3(2)

C3a-N3-C2-S1 0.2(2)

C3a-N3-C2-N10 -179.5(2)

C2-N3-C3a-C4 -179.5(2)

C2-N3-C3a-C7a 0.2(2)

N3-C3a-C7a-S1 -0.3(2)

C4-C3a-C7a-S1 179.9(2)

Experimental Protocols
Synthesis and Crystallization of 2-Aminobenzothiazole
Materials:

Aniline

Ammonium thiocyanate

Bromine

Glacial acetic acid

Ethanol

Deionized water

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in

glacial acetic acid.

Cool the solution in an ice bath to below 10 °C.

Add ammonium thiocyanate (2 equivalents) to the cooled solution and stir until fully

dissolved.

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

Add the bromine solution dropwise to the reaction mixture while maintaining the temperature

below 10 °C.

After the addition is complete, continue stirring the mixture at the same temperature for an

additional 2 hours.

Collect the resulting precipitate by vacuum filtration and wash it with cold glacial acetic acid,

followed by a thorough wash with deionized water.

To purify the crude product, suspend it in hot deionized water and neutralize the solution with

a concentrated ammonia solution to a pH of approximately 6.

Collect the purified 2-aminobenzothiazole by vacuum filtration, wash with cold deionized

water, and allow it to air dry.

For single crystal growth, dissolve the purified product in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature.

Colorless, plate-like crystals suitable for X-ray diffraction will form over a period of several

days.

Single-Crystal X-ray Diffraction Analysis
Data Collection:

A suitable single crystal of 2-aminobenzothiazole is selected and mounted on a goniometer

head.
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Data collection is performed on a diffractometer equipped with a CCD area detector using

graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

A series of ω and φ scans are carried out to collect a complete sphere of data.

The collected frames are processed for integration of reflection intensities and reduction of

the data.

Structure Solution and Refinement:

The crystal structure is solved by direct methods using appropriate software.

The structural model is refined by full-matrix least-squares on F² anistropically for all non-

hydrogen atoms.

Hydrogen atoms are located in a difference Fourier map and refined isotropically.

The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

Experimental Workflow
Synthesis & Crystallization

Crystal Structure Analysis

Aniline
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Crude 2-Aminobenzothiazole Purification (Neutralization) Pure 2-Aminobenzothiazole Slow Evaporation from Ethanol Single Crystals X-ray Data Collection Structure Solution (Direct Methods) Structure Refinement (Least-Squares) Final Crystal Structure

Click to download full resolution via product page

Caption: Experimental workflow for 2-aminobenzothiazole analysis.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
Aminobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030445#2-aminobenzothiazole-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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